molecular formula C21H18ClN3O3S3 B3755296 2-(2-{5-[(2-Chlorophenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetyl amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

2-(2-{5-[(2-Chlorophenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetyl amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B3755296
M. Wt: 492.0 g/mol
InChI Key: QSQKTPDXUNXBEY-DHDCSXOGSA-N
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Description

2-(2-{5-[(2-Chlorophenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetyl amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiazolidinones and thiophenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including thiazolidinone, thiophene, and chlorophenyl, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{5-[(2-Chlorophenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetyl amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Thiazolidinone Ring: The reaction of 2-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide to form 2-(2-chlorophenyl)-1,3-thiazolidin-4-one.

    Methylene Bridge Formation: Condensation of the thiazolidinone with an appropriate aldehyde to introduce the methylene bridge.

    Acetylation: Acetylation of the resulting compound with acetic anhydride to introduce the acetyl group.

    Thiophene Ring Formation: Cyclization reaction involving the acetylated intermediate with a suitable thiophene precursor under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-{5-[(2-Chlorophenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetyl amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Potential therapeutic agent for the treatment of cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The anticancer effects could be due to the induction of apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Known for their anti-inflammatory and antidiabetic properties.

    Thiophenes: Exhibiting a wide range of biological activities, including anticancer and antimicrobial effects.

    Chlorophenyl Derivatives: Commonly used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of 2-(2-{5-[(2-Chlorophenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetyl amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide lies in its multi-functional structure, which allows it to participate in diverse chemical reactions and exhibit a broad spectrum of biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[[2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3S3/c22-13-7-3-1-5-11(13)9-15-20(28)25(21(29)31-15)10-16(26)24-19-17(18(23)27)12-6-2-4-8-14(12)30-19/h1,3,5,7,9H,2,4,6,8,10H2,(H2,23,27)(H,24,26)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQKTPDXUNXBEY-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CN3C(=O)C(=CC4=CC=CC=C4Cl)SC3=S)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CN3C(=O)/C(=C/C4=CC=CC=C4Cl)/SC3=S)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-{5-[(2-Chlorophenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetyl amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-(2-{5-[(2-Chlorophenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetyl amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
2-(2-{5-[(2-Chlorophenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetyl amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
2-(2-{5-[(2-Chlorophenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetyl amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Reactant of Route 5
2-(2-{5-[(2-Chlorophenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetyl amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Reactant of Route 6
2-(2-{5-[(2-Chlorophenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetyl amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

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